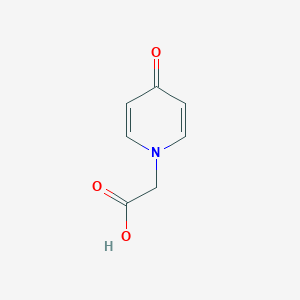

Acide (4-oxopyridin-1(4H)-yl)acétique

Vue d'ensemble

Description

(4-oxopyridin-1(4H)-yl)acetic acid is a heterocyclic compound that features a pyridine ring with a ketone group at the 4-position and an acetic acid moiety attached to the nitrogen atom

Applications De Recherche Scientifique

(4-oxopyridin-1(4H)-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mécanisme D'action

Target of Action

Similar compounds such as pyrazolo[3,4-b]pyridines have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .

Mode of Action

Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been shown to inhibit fgfr signaling pathway . This inhibition is achieved by preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .

Biochemical Pathways

Similar compounds have been reported to affect the fgfr signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Inhibition of this pathway can lead to the prevention of cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

Similar compounds such as 5-aminolaevulinic acid (ala) have been reported to have relatively poor bioavailability due to their hydrophilic nature .

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxopyridin-1(4H)-yl)acetic acid typically involves the functionalization of pyridine derivatives. One common method includes the reaction of pyridine N-oxides with acetic anhydride under controlled conditions to introduce the acetic acid moiety. Another approach involves the use of Grignard reagents to add alkyl groups to pyridine N-oxides, followed by oxidation to form the ketone group at the 4-position .

Industrial Production Methods

Industrial production of (4-oxopyridin-1(4H)-yl)acetic acid may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Catalytic processes and continuous flow reactors can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(4-oxopyridin-1(4H)-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

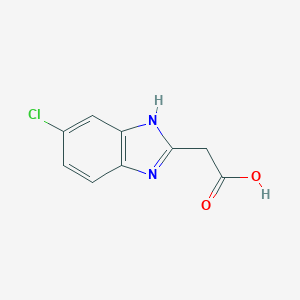

(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid: Similar structure but with chlorine substituents at the 3 and 5 positions.

Pyridine-4-carboxylic acid: Lacks the ketone group but has a carboxylic acid moiety at the 4-position.

Uniqueness

(4-oxopyridin-1(4H)-yl)acetic acid is unique due to the presence of both a ketone group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in synthesis and potential therapeutic uses .

Propriétés

IUPAC Name |

2-(4-oxopyridin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-1-3-8(4-2-6)5-7(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCMMIXFOFNOAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=CC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355848 | |

| Record name | (4-Oxopyridin-1(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45965-36-4 | |

| Record name | 4-Oxo-1(4H)-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45965-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Oxopyridin-1(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do (4-oxopyridin-1(4H)-yl)acetic acid derivatives interact with aldose reductase (ALR2), and what are the downstream effects of this interaction?

A1: (4-oxopyridin-1(4H)-yl)acetic acid derivatives, particularly those with specific substitutions like compound 7l ({2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid), demonstrate potent inhibitory activity against ALR2. [] While the exact mechanism isn't fully elucidated in the provided abstract, molecular docking studies suggest these derivatives bind tightly to the active site of ALR2. [] This binding likely prevents the enzyme from catalyzing the reduction of glucose to sorbitol, a key step in the polyol pathway. [] Inhibiting this pathway is considered beneficial in managing diabetic complications, as excessive sorbitol accumulation contributes to oxidative stress and cellular damage. []

Q2: What is the significance of the selectivity of these compounds towards ALR2 over ALR1?

A2: Selectivity for ALR2 over ALR1 is crucial for developing effective and safe aldose reductase inhibitors. ALR1, also known as aldehyde reductase, plays a vital role in detoxifying aldehydes and contributes to antioxidant defense mechanisms. [] Inhibiting ALR1 could lead to unwanted side effects and diminish the body's natural defenses against oxidative stress. Compound 7l, as described in the research, exhibits excellent selectivity towards ALR2 with a selectivity index of 25.23, surpassing even the positive control eparlestat (selectivity index of 17.37). [] This high selectivity suggests that 7l can effectively target ALR2 while minimizing potential interference with ALR1 function. This selective inhibition is highly desirable for potential therapeutic applications in managing diabetic complications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B183980.png)

![[2-(Phenylsulfanyl)phenyl]methanol](/img/structure/B183982.png)

![2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B183987.png)